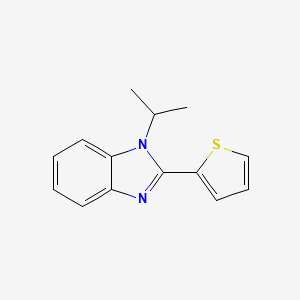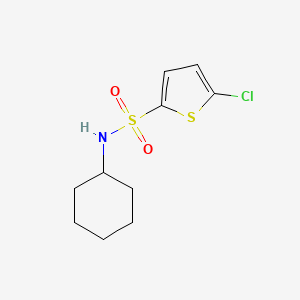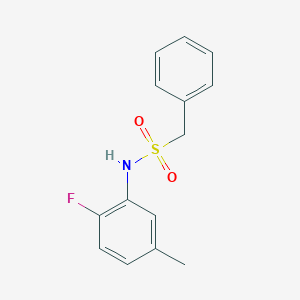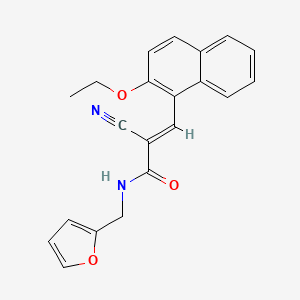
3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives, including compounds structurally related to 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione, has been demonstrated through various chemical routes. One notable method avoids the use of the Grignard reaction, facilitating a more straightforward synthesis process. This approach has led to the development of derivatives that serve as UV light absorbers, indicating the versatility of triazine-based compounds in synthesis and application (Jiang, Wang, & Li, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied through X-ray diffraction analysis and spectroscopic methods. These studies have provided detailed insights into the electronic and spatial configuration of triazine compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Yuanyuan, Fang, Guo-wei, & Jian, 2012).
Chemical Reactions and Properties
Triazine compounds exhibit a range of chemical reactions, including alkylation and acid-catalyzed addition reactions. These reactions are pivotal for the functionalization and further derivatization of triazine cores, enabling the synthesis of compounds with tailored properties for specific applications. The ability to undergo diverse chemical transformations underscores the chemical versatility of the triazine scaffold (Jiang, Wang, & Li, 2008).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solvatochromism and crystal structure, have been investigated to understand their behavior in different environments and potential applications in materials science. For instance, the study of solvatochromic behavior provides insights into the interaction of triazine compounds with various solvents, which is crucial for their application in dye chemistry and sensing technologies (Rezaei & Fazlollahi, 2013).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with biological systems, are central to their utility in chemical synthesis and potential pharmacological applications. Research in this area focuses on elucidating the mechanisms of action and optimizing the chemical properties of triazine compounds for enhanced performance and safety (Sakr, Mohamed, Abou Kana, Elwahy, El-Daly, & Ebeid, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)16-18-11-20(17(23)19-16)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFXJDCQJXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
